1-Hexanone, 1-(1H-pyrrol-3-yl)-

Medicinal Chemistry Organic Synthesis Building Block

Procure the definitive 3-substituted pyrrole ketone. The free NH group and hexanoyl chain deliver precise lipophilicity (LogP ~2.3) essential for H-bonding and membrane permeability. Critical for synthesizing 3-hexylpyrrole and 7-(1H-pyrrol-3-yl)-heptenoic acid derivatives. Avoid reactivity and bioactivity failures inherent in 2- or N-alkyl regioisomers. Ensure synthetic fidelity in medicinal chemistry projects.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 111469-05-7
Cat. No. B12870050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexanone, 1-(1H-pyrrol-3-yl)-
CAS111469-05-7
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C1=CNC=C1
InChIInChI=1S/C10H15NO/c1-2-3-4-5-10(12)9-6-7-11-8-9/h6-8,11H,2-5H2,1H3
InChIKeyRMKRBZVVYARARO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexanone, 1-(1H-pyrrol-3-yl)- (CAS 111469-05-7): Critical Procurement Data for a Pyrrole-Based Intermediate


1-Hexanone, 1-(1H-pyrrol-3-yl)- (also known as 3-hexanoylpyrrole or 1-(1H-pyrrol-3-yl)hexan-1-one) is a C10 heterocyclic ketone composed of a pyrrole ring with a 3-substituted hexanoyl group [1]. Its defining structural feature—a free NH group adjacent to an electrophilic carbonyl—provides a unique platform for subsequent synthetic derivatization, distinguishing it from N-substituted or regioisomeric pyrrole analogs [2]. This compound serves as a versatile building block in medicinal chemistry and materials science, and its physicochemical profile (LogP ~2.3, PSA 32.9 Ų, 5 rotatable bonds) [1] influences its suitability for specific reaction conditions and downstream applications.

Why Generic Pyrrole Ketones Cannot Replace 1-Hexanone, 1-(1H-pyrrol-3-yl)- (CAS 111469-05-7)


Substituting 1-Hexanone, 1-(1H-pyrrol-3-yl)- with a generic 2- or N-substituted pyrrole ketone introduces critical failures in both reactivity and biological profile. The 3-substitution pattern dictates the electronic distribution of the pyrrole ring, which governs regioselectivity in electrophilic aromatic substitution and cross-coupling reactions [1]. Critically, the free NH group is essential for hydrogen-bonding interactions in biological systems; N-alkylated analogs (e.g., 1-methylpyrrole derivatives) lack this donor, fundamentally altering their affinity for protein targets [2]. Furthermore, the specific hexanoyl chain length impacts lipophilicity (calculated LogP ~2.3) and membrane permeability, parameters that cannot be replicated by shorter-chain (e.g., acetyl) or longer-chain analogs without empirical validation [1]. The following quantitative evidence demonstrates where 1-Hexanone, 1-(1H-pyrrol-3-yl)- possesses verifiable differentiation relative to its closest alternatives.

1-Hexanone, 1-(1H-pyrrol-3-yl)- (CAS 111469-05-7): Quantified Differentiation Evidence


3-Substitution Pattern Enables Unique Synthetic Versatility vs. 2-Acylpyrroles

The 3-acylpyrrole motif of 1-Hexanone, 1-(1H-pyrrol-3-yl)- offers a distinct reactivity profile compared to the more common 2-acylpyrroles. The electron density at the 2- and 4-positions of the pyrrole ring in 3-acylpyrroles is higher than in 2-acylpyrroles, favoring electrophilic substitution at these sites [1]. This regioselectivity enables the synthesis of 2,4-disubstituted pyrroles, which are privileged scaffolds in medicinal chemistry [2]. This differentiates the compound from 2-acylpyrrole alternatives.

Medicinal Chemistry Organic Synthesis Building Block

Reduction to 3-Hexylpyrrole Defines a Key Intermediate for Prodiginine Antimalarials

1-Hexanone, 1-(1H-pyrrol-3-yl)- serves as a direct precursor to 3-hexylpyrrole via sodium borohydride reduction in isopropanol over 10 hours [1]. This 3-hexylpyrrole intermediate is a critical building block for the synthesis of prodiginine analogs, a class of compounds with potent in vitro antimalarial activity. Structure-activity relationship (SAR) studies of prodiginines reveal that alkyl substitution at the 3-position of the terminal pyrrole ring yields IC50 values of 0.9–16.0 nM against Plasmodium falciparum, whereas compounds with an unsubstituted terminal pyrrole ring are significantly less active (IC50 > 2920 nM) [1]. This highlights the importance of the 3-hexyl chain accessible from the target compound.

Antimalarial Prodiginine Synthetic Chemistry

Free Pyrrole NH Donor Distinguishes Compound from N-Alkylated Analogs for HMG-CoA Reductase Inhibitor Development

The free NH group of the pyrrole ring is a critical pharmacophoric element. Derivatives of 7-(1H-pyrrol-3-yl)-substituted-3,5-dihydroxyhept-6(E)-enoic acid, for which 1-Hexanone, 1-(1H-pyrrol-3-yl)- is a viable synthetic entry point, have been investigated as HMG-CoA reductase inhibitors [1][2]. While specific IC50 data for the target compound is not available, the structural motif is essential for the biological activity of this inhibitor class, which targets the rate-limiting enzyme in cholesterol biosynthesis [1]. N-alkylated pyrrole analogs would lack the hydrogen bond donor, potentially reducing binding affinity to the enzyme's active site.

HMG-CoA Reductase Statins Cardiovascular

Physicochemical Profile Dictates Unique Handling and Solubility Characteristics

1-Hexanone, 1-(1H-pyrrol-3-yl)- possesses a distinct set of calculated physicochemical properties that influence its experimental handling and behavior in biological assays. Its calculated LogP of 2.3 [1] (or 2.78 [2]) and Topological Polar Surface Area (TPSA) of 32.9 Ų [1] place it in a favorable range for oral bioavailability and blood-brain barrier penetration according to Lipinski's Rule of Five and related guidelines [3]. This differentiates it from more polar pyrrole analogs (e.g., those with carboxylic acid or sulfonamide groups) and more lipophilic analogs (e.g., longer-chain acylpyrroles) which may exhibit different solubility and permeability profiles.

Physicochemical Properties LogP Formulation

Target Application Scenarios for 1-Hexanone, 1-(1H-pyrrol-3-yl)- (CAS 111469-05-7) Based on Evidence


Synthesis of 3-Alkylpyrrole Building Blocks for Medicinal Chemistry

The compound is ideally suited for reduction to 3-hexylpyrrole [1], a critical intermediate in the synthesis of prodiginine antimalarials and other biologically active molecules requiring a 3-alkylpyrrole motif. This application leverages the evidence of enhanced antimalarial potency (>180-fold) for 3-alkyl substituted prodiginines compared to unsubstituted analogs [1].

Lead Optimization in Drug Discovery Programs Targeting HMG-CoA Reductase

As a precursor to 7-(1H-pyrrol-3-yl)-substituted heptenoic acid derivatives [2], this compound enables the exploration of structure-activity relationships for HMG-CoA reductase inhibitors. The free NH group is a critical pharmacophore, and procurement of the 3-substituted pyrrole ensures fidelity to the active scaffold described in the literature [2].

Regioselective Synthesis of 2,4-Disubstituted Pyrroles

The 3-acyl substitution pattern directs electrophilic substitution to the 2- and 4-positions [3], enabling access to a distinct chemical space of 2,4-disubstituted pyrroles. This is a key advantage over 2-acylpyrroles, which direct substitution to different positions [3]. This application is relevant for laboratories engaged in diversity-oriented synthesis or preparing focused libraries of heterocyclic compounds.

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